1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a cyclopropyl group and a trifluoromethyl group, which are significant for enhancing biological activity and solubility.
The compound is synthesized through various organic chemistry methods, often involving the reaction of pyrazole derivatives with appropriate alkyl groups. It has been studied in the context of its pharmacological properties, particularly as a potential inhibitor for various biological targets.
This compound belongs to the class of pyrazole derivatives, which are widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The synthesis of 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalysts to improve yield and purity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for characterization.
The molecular formula of 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one is . Its structure includes:
The compound's structural data can be analyzed using X-ray crystallography or computational modeling to understand its three-dimensional conformation and interactions with biological targets.
1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity.
The mechanism of action for 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one involves its interaction with specific biological targets. It may act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity.
Studies have shown that compounds with similar structures exhibit significant inhibitory effects on various pathways, potentially leading to therapeutic applications in diseases such as cancer or autoimmune disorders.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic cyclopropyl and trifluoromethyl groups.
Key chemical properties include:
Relevant analyses include stability studies under different pH conditions and temperature variations.
1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one shows promise in several scientific applications:
Pyrazole-benzimidazole molecular hybrids represent privileged scaffolds in kinase inhibitor development due to their versatile hydrogen-bonding capabilities and ability to occupy hydrophobic pockets in ATP-binding sites. These motifs demonstrate significant dual-targeting potential against key oncology targets like Chk2 and Aurora kinases. The benzimidazole nucleus mimics purine nucleobases, enabling hinge region interactions through N-H...O/N hydrogen bonds with residues such as Met304 and Glu308 in Chk2 kinase. Simultaneously, the pyrazole moiety, particularly when substituted with electron-withdrawing groups like trifluoromethyl (-CF₃), enhances hydrophobic contact with allosteric pockets and improves metabolic stability [1] [7].
In pancreatic cancer models (SW1990, AsPC1), pyrazole-benzimidazole conjugates exhibit remarkable potency, with para-fluorophenyl-substituted derivatives (e.g., compound 6h) showing IC₅₀ values of 12.7 μM. This efficacy correlates with strong binding affinity (-8.65 kcal/mol) confirmed via molecular docking at the B-cell lymphoma target site [1]. The structural modularity of these hybrids enables systematic optimization: replacing lateral phenyl groups with heterocycles like pyrazole improves solubility while maintaining hydrophobic interactions with residues Leu226 and Val234 in kinase binding sites [7].
Table 1: Anticancer Activity of Representative Pyrazole-Benzimidazole Hybrids
Compound | R Group | Cancer Cell Line | Activity (IC₅₀/Inhibition %) | Target Kinase |
---|---|---|---|---|
6h | para-Fluorophenyl | SW1990 (Pancreatic) | 12.7 µM | Bcl-2 |
6a | para-Nitrophenyl | Inflammation Model | 93.5% inhibition | COX-2 |
6i | para-Bromophenyl | Free Radical Model | Highest DPPH scavenging | Oxidative Stress |
5a | 3,4-Dimethoxyphenyl | A549 (Lung) | 0.97 µM (EGFR IC₅₀) | EGFR |
Fragment-based approaches for Aurora kinase inhibition leverage low-molecular-weight (<300 Da) pyrazole cores as starting points for structural elaboration. The compound 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one) exemplifies a strategic intermediate in this process, serving as a versatile synthon for introducing nitrogen-containing heterocycles or aryl extensions. Its cyclopropyl group enhances membrane permeability, while the trifluoromethyl group induces electrostatic complementarity with the hydrophobic gatekeeper region of Aurora A (e.g., Leu139, Ala213) [6] [8].
Virtual screening of fragment libraries using multi-docking strategies has identified pyrazole-quinone scaffolds (e.g., HH-185) as potent Aurora A inhibitors (IC₅₀ = 90.5 nM). These fragments evolve through structure-guided elongation: coupling the pyrazole core with naphthoquinone systems augments π-stacking with Phe144 and introduces H-bond donor/acceptor pairs interacting with key residues like Arg137 and Glu211 [8] [10]. The fragment-to-lead progression typically employs:
Maintaining high ligand efficiency (LE > 0.3 kcal/mol/non-H atom) during fragment optimization is critical for developing drug-like Aurora kinase inhibitors. Initial pyrazole fragments often exhibit moderate affinity (Kd ~100 µM) but outstanding LE values >0.4 due to minimal non-polar atom count. For example, fragment 12 (MW = 248 Da) demonstrated LE of 4.14 kcal/mol/non-H atom despite modest Aurora A inhibition (93% at 100 µM) [6] [8].
The lead optimization of 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one) focuses on balancing LE with Lipophilic Ligand Efficiency (LLE). Introducing polar groups like carboxylic acids (e.g., 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid) reduces ClogP from 2.8 to 1.9 while maintaining LE >0.35. This modification enhances aqueous solubility critical for oral bioavailability without compromising target engagement [3] [6].
Table 2: Ligand Efficiency Metrics During Fragment Optimization
Compound Type | MW (Da) | Aurora A IC₅₀ | LE (kcal/mol/HA) | LLE | Optimization Strategy |
---|---|---|---|---|---|
Parent Pyrazole Fragment | 248 | 93% @ 100 µM | 4.14 | 2.1 | N/A |
HH-185 (Naphthoquinone) | 315 | 90.5 nM | 0.38 | 5.7 | Quinone fusion |
Propanoic Acid Deriv. | 248 | Not reported | >0.35 (calc.) | 4.3 | Carboxylate introduction |
AT9283 (Clinical) | 465 | 3 nM (52% inhib.) | 0.31 | 6.8 | Pyrazole-benzimidazole hybrid |
Optimization strategies prioritize conserving the pyrazole core's intrinsic binding efficiency while incrementally increasing complexity. For instance, converting the ketone in our target compound to an oxime (-C=NOH) improves LE by 15% through added H-bonding with Lys162 in Aurora A's catalytic cleft [8] [10].
Structural Evolution Analysis:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: